Calcium borate

Flame Retardant PVC Thermal Stability

Select Calcium Borate (CAS 12040-58-3) for superior thermal stability in flame-retardant plasticized PVC, avoiding the need for costly epoxidized oil stabilizers required by zinc borate. With a higher LOI (23.6% vs. 14.5%), it provides enhanced endothermic cooling and char formation. Ideal for high-temperature processing, it also offers leach-resistant wood preservation for OSB and particleboard, eliminating aquatic toxicity concerns. This 98% pure, inorganic synergist ensures robust performance and regulatory compliance without compromising mechanical properties.

Molecular Formula B2Ca3O6
Molecular Weight 237.9 g/mol
CAS No. 12040-58-3
Cat. No. B082405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium borate
CAS12040-58-3
Synonymscalcium borate
calcium borate (H3BO3)
calcium borate (HBO2)
Molecular FormulaB2Ca3O6
Molecular Weight237.9 g/mol
Structural Identifiers
SMILESB([O-])([O-])[O-].B([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2]
InChIInChI=1S/2BO3.3Ca/c2*2-1(3)4;;;/q2*-3;3*+2
InChIKeyVLCLHFYFMCKBRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 10 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Borate (CAS 12040-58-3) Technical Profile for Industrial Procurement


Calcium borate (CAS 12040-58-3) is an inorganic borate salt typically synthesized via the reaction of calcium hydroxide with boric acid in aqueous media [1]. The compound is characterized as an environmentally friendly mineral-based flame retardant synergist and smoke suppressant, with a typical composition containing approximately 32 wt% CaO and 44 wt% B₂O₃ . Its high loss on ignition (approximately 23.6% at 450°C) reflects substantial chemically bound water content, which underlies its endothermic flame retardant mechanism . Calcium borate finds application across polymer composites, wood preservation, antimicrobial coatings, and optical materials, with particular relevance where thermal stability, low toxicity, and reduced leachability are prioritized over maximum flame retardant efficacy [2].

Why Calcium Borate Cannot Be Directly Substituted with Other Borate Flame Retardants


While numerous inorganic borate salts (e.g., zinc borate, sodium borate, barium borate) share overlapping flame retardant mechanisms—principally endothermic dehydration and glassy char formation—their divergent metal cations produce material-specific performance, toxicity, and compatibility profiles that preclude generic interchangeability [1]. For instance, zinc borate provides superior flame retardant synergy with antimony oxide but introduces inferior heat stability and mechanical property compromises in PVC formulations unless costly epoxidized oil stabilizers are incorporated [1]. Conversely, calcium borate exhibits a higher dehydration temperature and greater inert water content (LOI ~23.6% vs. ~14.5% for zinc borate), affording distinct thermal stability advantages in high-temperature processing applications such as plasticized PVC . Regulatory and environmental considerations further differentiate selection: zinc borate carries aquatic toxicity classifications and worker exposure hazard scores that calcium borate does not [2]. Direct substitution without reformulation thus risks compromised thermal stability, altered leachability, or non-compliance with environmental safety requirements.

Quantitative Comparative Evidence for Calcium Borate (CAS 12040-58-3) Differentiation


Calcium Borate vs. Zinc Borate: Thermal Stability and Dehydration Behavior in PVC Processing

Calcium borate is formulated as a direct alternative to synthetic zinc borate specifically to address thermal stability limitations of zinc borate in plasticized PVC applications . The differentiation is rooted in the compound's higher loss on ignition (LOI) value of 23.6% ± 1.5% at 450°C, compared to 14.5% ± 1.5% for zinc borate, indicating substantially greater chemically bound water content available for endothermic dehydration and flame retardant action . This higher inert water content contributes to calcium borate's superior char-forming and glazing/fluxing capability relative to traditional zinc borate . Notably, zinc borate's advantages in flame retardancy are offset by inferior heat stability in PVC unless small amounts of epoxidized oil are added as stabilizers [1], whereas calcium borate is specifically positioned to solve this thermal stability problem without requiring additional stabilization additives .

Flame Retardant PVC Thermal Stability Polymer Additive

Calcium Borate-Alginate Composites: LOI >60 Nonflammability Performance

In calcium alginate/nano-calcium borate hybrid composites fabricated via an in situ vacuum drying method, the limiting oxygen index (LOI) exceeded 60, achieving nonflammability classification [1]. This represents a substantial improvement over the baseline calcium alginate polymer matrix alone, which lacks inherent flame retardancy. The high LOI value is attributed to the nano-effect of calcium borate particles accumulating freely in the composite matrix and contributing to both solid-phase char formation and gas-phase flame inhibition mechanisms [1]. As a reference point, materials with LOI values above 27-28 are generally considered self-extinguishing; an LOI >60 indicates exceptional resistance to ignition and flame propagation. While no direct comparator in this specific study is provided, this performance benchmark establishes calcium borate as a highly effective flame retardant additive when properly dispersed at the nanoscale.

Flame Retardant Composite Limiting Oxygen Index Biopolymer Nano-calcium Borate

Calcium Borate vs. Sodium Borate: Antibacterial Efficacy in Orthopedic Implant Coatings

In a comparative study of polymeric coatings for titanium orthopedic implants, calcium borate (CaB) at 0.75 mg/mL reduced Staphylococcus aureus colonization from 420 CFU/mL (uncoated control) to 100 CFU/mL, a 76% reduction in microbial load [1]. At the same concentration of 0.75 mg/mL, sodium borate (NaB) achieved complete elimination (0 CFU/mL), demonstrating superior antibacterial potency [1]. However, the study also established that no biofilm formation was observed on implant surfaces coated with 0.75 mg/mL CaB, indicating effective biofilm prevention comparable to the higher-performing NaB at the same concentration [1]. This performance positioning suggests calcium borate offers meaningful, though not maximal, antibacterial activity suitable for applications where complete sterilization is not the primary objective or where calcium ion biocompatibility offers complementary benefits.

Antimicrobial Coating Orthopedic Implant Biofilm Prevention Calcium Borate

Calcium Borate vs. Zinc Borate: Leach Resistance and Environmental Profile in Wood Composites

Calcium borate exhibits lower water solubility than both zinc borate and anhydrous borax (sodium borate), conferring superior leach resistance in wood composite applications exposed to moisture [1]. This property is critical for exterior applications where preservative retention against rainfall or ground contact determines long-term fungal decay protection. Leaching studies on oriented strandboard (OSB) modified with calcium borate and zinc borate, conducted under running water exposure for durations up to 216 hours, established distinct leaching kinetic profiles: zinc borate leaching followed a decaying exponential function, whereas calcium borate followed a Harris decaying power function [2]. The differing kinetics indicate that calcium borate's release rate is initially slower and decays more gradually, resulting in improved long-term retention. Furthermore, calcium borate is considered less toxic to the environment than zinc borate due to the substitution of calcium ions for zinc ions, with zinc borate subject to regulatory listings including worker exposure hazard scores and reportable spill quantity requirements [1].

Wood Preservation Leachability Oriented Strandboard Environmental Safety

Calcium Borate (CAS 12040-58-3): Evidence-Based Application Scenarios for Scientific and Industrial Use


Plasticized PVC Flame Retardant Formulations Requiring Thermal Stability

Select calcium borate over zinc borate when formulating flame-retardant plasticized PVC compounds that undergo elevated processing temperatures. The compound's higher bound water content (LOI 23.6% vs. 14.5% for zinc borate) provides enhanced endothermic cooling and char formation . Critically, calcium borate addresses the thermal stability limitations inherent to zinc borate in PVC without requiring epoxidized oil stabilizers, reducing formulation complexity and cost while maintaining flame retardant synergist performance [1].

High-Performance Biopolymer Composites Requiring Nonflammability (LOI >60)

Employ nano-calcium borate dispersed within calcium alginate or related biopolymer matrices to achieve exceptional flame retardancy. Composites fabricated with nano-calcium borate have demonstrated limiting oxygen index (LOI) values exceeding 60, meeting stringent nonflammability standards suitable for aerospace, mass transit, or high-safety building material applications where oxygen-rich environments demand extreme ignition resistance .

Exterior Wood Composite Preservation with Reduced Environmental Impact

Utilize calcium borate as the preservative additive in oriented strandboard (OSB), particleboard, or fiberboard destined for exterior or moisture-exposed applications. Its lower water solubility and favorable leaching kinetics (Harris decaying power function) confer superior leach resistance compared to zinc borate, extending long-term fungal decay protection . Simultaneously, the substitution of calcium ions for zinc ions eliminates aquatic toxicity concerns and associated regulatory compliance burdens linked to zinc borate [1].

Antibacterial Orthopedic Implant Coatings Where Biocompatibility is Prioritized

Apply calcium borate-based polymeric coatings to titanium orthopedic implants to achieve moderate antibacterial activity (76% reduction in S. aureus colonization at 0.75 mg/mL) and effective biofilm prevention without the complete sterilization associated with more potent borate salts . This intermediate performance profile is appropriate where calcium ion biocompatibility, rather than maximal antimicrobial potency, drives material selection.

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